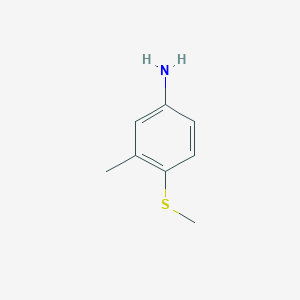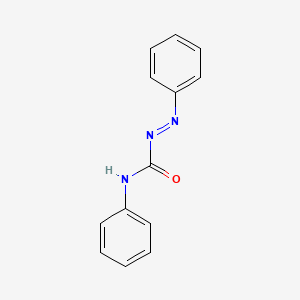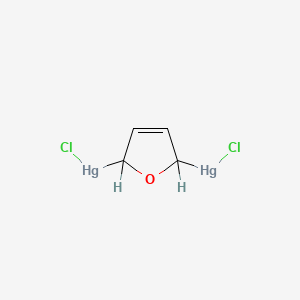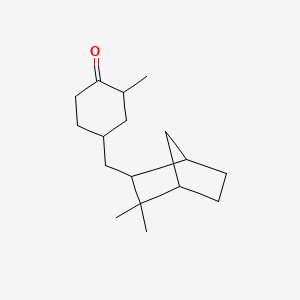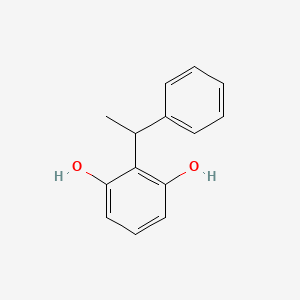![molecular formula C17H20N4O4 B14476817 Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 67674-25-3](/img/structure/B14476817.png)
Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) linked to aromatic rings, which contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with 2-methyl-4-aminophenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are often used.
Substitution: Conditions vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry: Utilized in the production of colored polymers and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metals and other molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in staining or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-:
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-: Another closely related compound with slight variations in the aromatic ring structure.
Uniqueness
Ethanol, 2,2’-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. The presence of the nitro group and the azo linkage provides distinct properties that are leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
67674-25-3 |
|---|---|
Molekularformel |
C17H20N4O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[N-(2-hydroxyethyl)-2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-15(4-7-17(13)20(8-10-22)9-11-23)19-18-14-2-5-16(6-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 |
InChI-Schlüssel |
PBUKNKCXMIEGOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




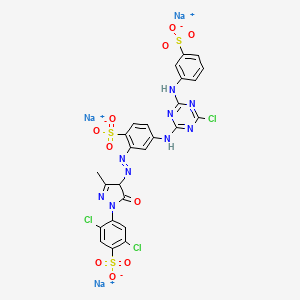
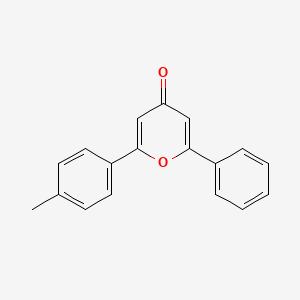
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
